molecular formula C10H10N2OS B1361799 4-(2-Methoxy-phenyl)-thiazol-2-ylamine CAS No. 93209-95-1

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B1361799
CAS RN: 93209-95-1
M. Wt: 206.27 g/mol
InChI Key: DVVAVWNGAFFCNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available .

Scientific Research Applications

Specific Scientific Field

The compound “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” is used in the field of Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . These new compounds are tested for their binding affinity against 5-HT1A receptor .

Methods of Application or Experimental Procedures

The compound is synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes

The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Future Directions

While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .

properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAVWNGAFFCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352752
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

CAS RN

93209-95-1
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93209-95-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromo-1-(2-methoxy-phenyl)-ethanone (0.6388 g, 2.789 mmol) and thiourea (0.2289 g, 3.007 mmol) were dissolved in a 20 mL of ethanol. The reaction mixture was allowed to stir overnight at room temperature. The ethanol was evaporated to dryness and the crude product was dissolved in a minimum of dichloromethane. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (0.529 g, 2.56 mmol, 92.0%). ESI-MS m/z calc. 206.3. found 207.1 (M+1)+ Retention time 1.86 minutes. 1H NMR (400 MHz, CD3CN) δ 3.91 (s, 3H), 5.54 (s, 2H), 6.97-7.02 (m, 1H), 7.03-7.06 (m, 1H), 7.23 (s, 1H), 7.24-7.29 (m, 1H), 8.06 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
0.6388 g
Type
reactant
Reaction Step One
Quantity
0.2289 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
92%

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